molecular formula C13H12ClN3O B12941974 N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide CAS No. 88875-02-9

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide

Cat. No.: B12941974
CAS No.: 88875-02-9
M. Wt: 261.70 g/mol
InChI Key: VXYUVSFZPQPRHW-UHFFFAOYSA-N
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Description

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide is a chemical compound with the molecular formula C12H10ClN3O It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide typically involves the reaction of 4-chloro-6-methylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

88875-02-9

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

N-[(4-chloro-6-methylpyrimidin-2-yl)methyl]benzamide

InChI

InChI=1S/C13H12ClN3O/c1-9-7-11(14)17-12(16-9)8-15-13(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18)

InChI Key

VXYUVSFZPQPRHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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